4-(2-amino-2-oxoethoxy)-3,5-dimethoxy-N-phenylbenzamide
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Overview
Description
4-(2-amino-2-oxoethoxy)-3,5-dimethoxy-N-phenylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino-oxoethoxy group attached to a dimethoxybenzamide core. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-2-oxoethoxy)-3,5-dimethoxy-N-phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,5-dimethoxybenzoic acid with 2-amino-2-oxoethanol under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amino-oxoethoxy linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-2-oxoethoxy)-3,5-dimethoxy-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(2-amino-2-oxoethoxy)-3,5-dimethoxy-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-amino-2-oxoethoxy)-3,5-dimethoxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-amino-2-oxoethoxy)benzoic acid
- 4-(2-amino-2-oxoethoxy)-3,5-dimethoxybenzoic acid
- 4-(2-amino-2-oxoethoxy)-N-phenylbenzamide
Uniqueness
4-(2-amino-2-oxoethoxy)-3,5-dimethoxy-N-phenylbenzamide is unique due to the presence of both amino-oxoethoxy and dimethoxy groups, which impart specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-(2-amino-2-oxoethoxy)-3,5-dimethoxy-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-13-8-11(17(21)19-12-6-4-3-5-7-12)9-14(23-2)16(13)24-10-15(18)20/h3-9H,10H2,1-2H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAQJFPCTHGHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)N)OC)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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